(1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a cyclohexane ring, and two amine groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water.
Scientific Research Applications
Chemistry
In chemistry, (1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
Medically, this compound is explored for its therapeutic potential. It may act as a precursor for developing drugs targeting specific diseases, particularly those involving amine-related pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride typically involves multistep organic reactions. One common method includes the reaction of cyclopentylamine with cyclohexane-1,4-dione under controlled conditions to form the desired diamine compound. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diamine: Similar structure but lacks the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the cyclohexane ring.
N1-Cyclohexylcyclohexane-1,4-diamine: Similar but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
(1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific combination of cyclopentyl and cyclohexane rings, along with the presence of two amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-N-cyclopentylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;;/h9-11,13H,1-8,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPMBNLEWKJACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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